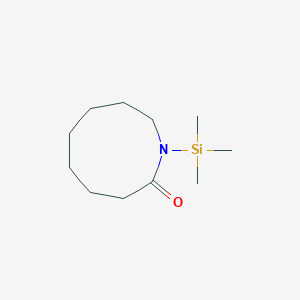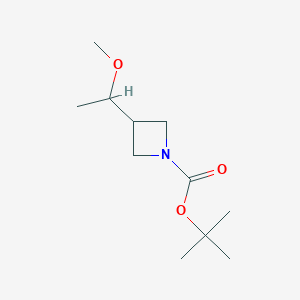![molecular formula C8H18Cl2N2 B11886862 6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)
6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. it is likely produced in specialized chemical manufacturing facilities with stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to investigate its effects on various biological systems. It may serve as a tool for studying enzyme interactions, cellular pathways, and other biochemical processes .
Medicine: In medical research, this compound is explored for its potential therapeutic applications. It may be studied for its effects on specific diseases or conditions, although detailed information on its medical uses is limited .
Industry: In industrial applications, this compound may be used in the development of new materials, catalysts, or other chemical products. Its unique structure makes it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of 6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
5,8-Diazaspiro[2.6]nonane: A similar compound with a different substitution pattern.
6-Methyl-5,8-diazaspiro[2.6]nonane: The parent compound without the dihydrochloride salt.
Uniqueness: 6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This uniqueness can influence its chemical reactivity, solubility, and other properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
7-methyl-5,8-diazaspiro[2.6]nonane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-7-4-9-5-8(2-3-8)6-10-7;;/h7,9-10H,2-6H2,1H3;2*1H |
InChI Key |
KUQBTRZCIIUDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2(CC2)CN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)
![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)




![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)



